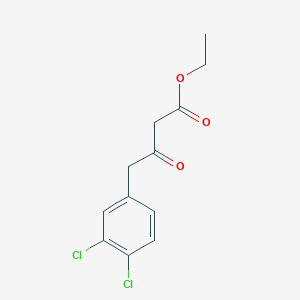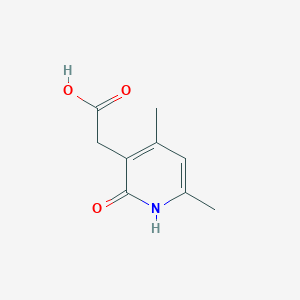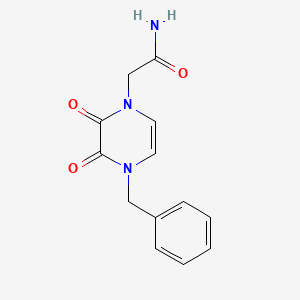![molecular formula C19H14Cl2N2O2S B2767252 (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate CAS No. 477858-07-4](/img/structure/B2767252.png)
(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate is a useful research compound. Its molecular formula is C19H14Cl2N2O2S and its molecular weight is 405.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antituberculosis Activity
Thiazole compounds have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, novel compounds synthesized using microwave irradiation showed significant potency against various bacterial strains, including Staphylococcus aureus, indicating their potential as antimicrobial agents (Prajapati et al., 2019). Similarly, derivatives of thiazole have demonstrated moderate to excellent activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Thiazole derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic environments. The study by Daoud et al. (2014) revealed that the synthesized thiazole Schiff base compound showed significant inhibition efficiency, which increased with concentration. The adsorption of these compounds on the steel surface was found to obey Langmuir’s isotherm, suggesting their potential application in corrosion protection technologies (Daoud et al., 2014).
Anticancer Activity
Some thiazole compounds have been synthesized with the intention of evaluating their potential as anti-tumor agents. Research indicates that these compounds, especially those incorporating the thiophene moiety, have shown promising activities against hepatocellular carcinoma cell lines. This highlights the potential of thiazole derivatives in the development of new anticancer drugs (Gomha et al., 2016).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their molluscicidal properties against the snails that are intermediate hosts of schistosomiasis. This research opens up new avenues for controlling the spread of schistosomiasis through the development of effective molluscicides (El-Bayouki & Basyouni, 1988).
Synthetic Methodologies
Advancements in synthetic methodologies for thiazole compounds have been explored, with research focusing on eco-friendly and efficient synthesis techniques. For instance, the use of polyethylene glycol (PEG-400) as a green solvent in the one-pot, five-component synthesis of thiazole derivatives represents a significant step towards more sustainable chemical synthesis practices (Sujatha & Vedula, 2019).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to a range of effects . The mode of action can vary depending on the specific structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-11-17(26-18(22-11)13-6-4-3-5-7-13)12(2)23-25-19(24)14-8-9-15(20)16(21)10-14/h3-10H,1-2H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMWZDONKLAFZ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2767173.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2767174.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2767183.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)


